molecular formula C9H20ClNO2 B1671734 Imagabalin hydrochloride CAS No. 610300-00-0

Imagabalin hydrochloride

Cat. No. B1671734
M. Wt: 209.71 g/mol
InChI Key: CFMZXQJDAJXNHS-WLYNEOFISA-N
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Description

Synthesis Analysis

Imagabalin hydrochloride was identified as a promising candidate for synthesis . The synthesis involved the use of organometallic catalysts in API synthesis . Another approach combined several protein engineering methods to optimize the selectivity and activity of Vibrio fluvialis aminotransferase for the synthesis of a key intermediate in the synthesis of Imagabalin .


Molecular Structure Analysis

The molecular formula of Imagabalin hydrochloride is C9H20ClNO2 . Its molecular weight is 209.71 . The structure of Imagabalin can be found in various databases .


Physical And Chemical Properties Analysis

Imagabalin hydrochloride has a molecular weight of 209.71 . Its specific physical and chemical properties are not well-documented in the available literature.

Scientific Research Applications

Synthesis Process and Manufacturing

Imagabalin hydrochloride, known for its application in treating generalized anxiety disorder, has undergone significant research regarding its synthesis and manufacturing process. Birch et al. (2011) detailed a robust process for manufacturing metric ton quantities of imagabalin hydrochloride. This process involves a chromatography-free, two-step telescoped process to prepare a mixture of Z:E-enamides, followed by asymmetric hydrogenation. The process culminates in the high-purity isolation of imagabalin hydrochloride (Birch et al., 2011).

Mechanistic Investigations in Synthesis

Dunn et al. (2016) conducted a detailed mechanistic investigation into the reaction of 3‐methylpentanoic acid with Meldrum's acid, utilizing online NMR spectroscopy. This study expanded the understanding of the chemical transformation in the synthesis of imagabalin (Dunn et al., 2016).

Protein Engineering for Optimized Synthesis

Midelfort et al. (2013) combined several protein engineering approaches to optimize the selectivity and activity of Vibrio fluvialis aminotransferase for synthesizing a key intermediate in imagabalin production. This study is crucial in enhancing the efficiency of imagabalin synthesis (Midelfort et al., 2013).

Safety And Hazards

The safety data sheet for Imagabalin hydrochloride provides information on first aid measures, fire-fighting measures, and accidental release measures . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . It is also advised to avoid repeated freeze and thaw cycles .

properties

IUPAC Name

(3S,5R)-3-amino-5-methyloctanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-3-4-7(2)5-8(10)6-9(11)12;/h7-8H,3-6,10H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMZXQJDAJXNHS-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976533
Record name 3-Amino-5-methyloctanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imagabalin hydrochloride

CAS RN

610300-00-0
Record name Imagabalin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610300000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5-methyloctanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMAGABALIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ3F8ZA7Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
M Birch, S Challenger, JP Crochard… - … Process Research & …, 2011 - ACS Publications
… The completion of the synthesis of imagabalin hydrochloride … of the α2δ-ligand imagabalin hydrochloride 1 in 50% overall … an alternative approach to imagabalin hydrochloride 1 was …
Number of citations: 12 pubs.acs.org
M Birch, S Challenger, JP Crochard… - … Process Research & …, 2011 - ACS Publications
… acids 3 (3) and imagabalin hydrochloride (PD-0332334) 4 were nominated as development candidates (Figure 1). Imagabalin hydrochloride was advanced into clinical development for …
Number of citations: 29 pubs.acs.org
P Kocienski - Synfacts, 2012 - thieme-connect.com
Significance: Imagabalin hydrochloride (PD-0332334) was a candidate for the treatment of generalized anxiety disorder. A synthesis of imagabalin hydrochloride from (R)-3-…
Number of citations: 0 www.thieme-connect.com
P Etayo, A Vidal-Ferran - Chemical Society Reviews, 2013 - pubs.rsc.org
… of a large-scale synthesis of the α2δ ligand imagabalin hydrochloride (PD-0332334), a drug … functionalities gave the target compound, imagabalin hydrochloride, in 62% overall yield; …
Number of citations: 389 pubs.rsc.org
IM Clegg, CM Gordon, DS Smith, R Alzaga… - Analytical …, 2012 - pubs.rsc.org
… Here, we report the use of NMR to better understand the 1 st step to the synthesis of imagabalin hydrochloride (1) with the aim of developing the process and ultimately scaling up and …
Number of citations: 20 pubs.rsc.org
J Eusamio Rodríguez - 2020 - diposit.ub.edu
… Some of these compounds are commercially available and are prescribed, like in the case of sitagliptin or imagabalin hydrochloride (Figure 3), which are used to treat diabetes and …
Number of citations: 0 diposit.ub.edu
IM Clegg, AM Daly, C Donnelly, R Hardy… - Applied …, 2012 - journals.sagepub.com
… In a recent paper from this laboratory, we reported the application of mid-IR to support the development of a telescoped process for the manufacture of Imagabalin Hydrochloride. Herein…
Number of citations: 6 journals.sagepub.com
M Yamada - 2022 - ousar.lib.okayama-u.ac.jp
Even now, with the great developments that have taken place in asymmetric synthesis technology, it is often difficult to manufacture chiral small-molecule drug substances inexpensively…
Number of citations: 0 ousar.lib.okayama-u.ac.jp
D Basu, S Achanta, NU Kumar, RB Rehani… - … in Process Chemistry, 2019 - Springer
… Imagabalin hydrochloride (PD-0332334) 33 was identified as a promising candidate in this regard and development of a scalable and cost … Synthesis of imagabalin hydrochloride …
Number of citations: 2 link.springer.com
S Chakrabortty, K Konieczny, JO Moritz, S Zheng… - ACS …, 2023 - ACS Publications
A modular mixed donor P-stereogenic narrow bite angle N-phosphinyl phosphoramidite ligand library (JoSoPhos) was synthesized. The JoSoPhos ligand library was applied to the …
Number of citations: 2 pubs.acs.org

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